

# Independent Verification of Lunula Laser Clinical Data: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025



This guide provides an objective comparison of the Lunula laser's performance in treating onychomycosis with other therapeutic alternatives. The information is intended for researchers, scientists, and drug development professionals, with a focus on independently verifiable clinical data and detailed experimental protocols.

### **Overview of Lunula Laser Technology**

The Lunula laser is a non-thermal, low-level laser therapy (LLLT) device that has received FDA 510(k) clearance for the temporary increase of clear nail in patients with onychomycosis. It utilizes a dual-diode system, emitting two different wavelengths of light simultaneously: 405 nm (violet) and 635 nm (red). The proposed mechanism of action involves the 405 nm wavelength producing reactive oxygen species that are cytotoxic to fungal cells, while the 635 nm wavelength is suggested to stimulate blood flow and modulate the immune response, promoting tissue regeneration.

# **Comparative Analysis of Clinical Efficacy**

The following tables summarize the quantitative data from clinical studies on the Lunula laser and its primary alternatives for the treatment of onychomycosis.

Table 1: Efficacy of Lunula Laser in Treating Onychomycosis



| Study Type                                                 | Number of<br>Patients/Nai<br>Is | Treatment<br>Protocol                                                           | Key<br>Efficacy<br>Endpoints                        | Reported<br>Success<br>Rate                                                                        | Source           |
|------------------------------------------------------------|---------------------------------|---------------------------------------------------------------------------------|-----------------------------------------------------|----------------------------------------------------------------------------------------------------|------------------|
| Retrospective<br>Analysis of<br>Manufacturer'<br>s Studies | 54 great<br>toenails            | 4 weekly 12-<br>minute<br>sessions                                              | ≥3 mm of<br>new clear nail<br>growth at 6<br>months | 67% of<br>toenails met<br>success<br>criteria; mean<br>increase of<br>5.18 mm in<br>clear nail.[1] | INVALID-<br>LINK |
| Preliminary<br>Report of<br>European<br>Clinical Trial     | 320 patients<br>(2320 toes)     | 4 weekly 12-<br>minute<br>sessions                                              | Not specified                                       | 84.25% effectiveness over 48 weeks for nails with up to 80% involvement.                           | INVALID-<br>LINK |
| Clinical Trial<br>(more<br>intensive<br>protocol)          | 20 toenails                     | 4 weekly 12-<br>minute<br>sessions<br>followed by 5<br>bi-monthly<br>treatments | Clinical and<br>Mycological<br>Cure                 | 12-month clinical cure rate of 70%; 12-month mycological cure rate of 95%.[2]                      | INVALID-<br>LINK |
| Press<br>Release on<br>Clinical Trial                      | 323 patients                    | 4 treatments                                                                    | Fungal<br>Eradication                               | 99% of study participants had the fungal infection eradicated after 4 treatments.                  | INVALID-<br>LINK |

Table 2: Efficacy of Alternative Treatments for Onychomycosis



| Treatment<br>Modality                       | Study Type                                  | Number of<br>Patients/Nai<br>Is                            | Key<br>Efficacy<br>Endpoints   | Reported<br>Success<br>Rate                                                               | Source           |
|---------------------------------------------|---------------------------------------------|------------------------------------------------------------|--------------------------------|-------------------------------------------------------------------------------------------|------------------|
| 1064 nm<br>Nd:YAG<br>Laser                  | Meta-<br>Analysis                           | 1723 patients<br>(4278 nails)                              | Mycological<br>Cure            | 63.0% (95%<br>CI 0.51-0.74).                                                              | INVALID-<br>LINK |
| Clinical Study                              | 108 patients<br>(312 nails)                 | Cure Rate (Negative Fungal Culture + Clinical Improvement) | 82.4% at 12<br>months.         | INVALID-<br>LINK                                                                          |                  |
| CO2 Laser                                   | Meta-<br>Analysis                           | 1723 patients<br>(4278 nails)                              | Mycological<br>Cure            | 74.0% (95%<br>CI 0.37-0.98).                                                              | INVALID-<br>LINK |
| Oral<br>Terbinafine                         | Multiple<br>Clinical Trials                 | Not specified                                              | Mycologic<br>Cure              | 71-82%.                                                                                   | INVALID-<br>LINK |
| Multiple<br>Clinical Trials                 | Not specified                               | Clinical Cure                                              | 60-70%.                        | INVALID-<br>LINK                                                                          |                  |
| Laser<br>Therapy vs.<br>Oral<br>Terbinafine | Systematic<br>Review &<br>Meta-<br>Analysis | 533<br>individuals<br>(1538 nails)                         | Mycological &<br>Clinical Cure | Laser therapy demonstrated comparable efficacy to terbinafine with fewer adverse effects. | INVALID-<br>LINK |

# **Experimental Protocols**

Detailed methodologies for the key treatments are outlined below to allow for critical evaluation and replication.

### **Lunula Laser Treatment Protocol**



A retrospective study analyzing data from three clinical trials for FDA submission provides a standardized protocol for the Lunula laser.

- Patient Selection: Patients with a clinical diagnosis of onychomycosis, confirmed by laboratory testing (e.g., potassium hydroxide preparation, culture, or PCR), affecting at least one great toenail. Exclusion criteria typically include prior systemic or topical antifungal treatment within a specified timeframe, pregnancy, and certain underlying medical conditions.
- Treatment Administration:
  - The patient is seated, and the affected foot is placed within the Lunula laser device.
  - The device delivers both 405 nm and 635 nm laser light simultaneously to the target area.
  - Each treatment session lasts for 12 minutes.
  - Treatments are administered once a week for four consecutive weeks.
- Outcome Measures: The primary efficacy endpoint is the measurement of new, clear nail
  growth from the proximal nail fold to the distal edge of the nail plate, typically assessed at 3
  and 6 months post-treatment. Mycological cure, confirmed by negative laboratory tests, is
  also a key outcome.

#### **Oral Terbinafine Treatment Protocol**

Oral terbinafine is a commonly prescribed systemic antifungal for onychomycosis.

- Patient Selection: Patients with a confirmed diagnosis of dermatophyte onychomycosis.
   Baseline liver function tests are often recommended.
- Treatment Administration:
  - The standard dosage is 250 mg of terbinafine taken orally once daily.
  - The duration of treatment is typically 6 weeks for fingernail infections and 12 weeks for toenail infections.



 Outcome Measures: Efficacy is evaluated based on clinical cure (a completely clear nail) and mycological cure (negative fungal culture and microscopy) several months after the completion of therapy to allow for new nail growth.

#### nm Nd:YAG Laser Treatment Protocol

The protocol for Nd:YAG laser treatment can vary between studies and devices. The following is a representative protocol.

- Patient Selection: Patients with confirmed onychomycosis.
- Treatment Administration:
  - The affected nail plate is debrided to reduce thickness.
  - The 1064 nm Nd:YAG laser is applied to the entire nail plate and surrounding skin.
  - Laser parameters such as fluence, pulse duration, and spot size are set (e.g., 35-40 J/cm², 35 msec pulse duration, 4 mm spot size).
  - Multiple passes may be applied in each session.
  - Treatment sessions are typically repeated at weekly or bi-weekly intervals for a specified number of sessions (e.g., four sessions).
- Outcome Measures: Similar to other treatments, outcomes are assessed by measuring clear nail growth and confirming mycological cure at follow-up appointments.

# Visualizing Experimental Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for a typical Lunula laser clinical trial and the proposed signaling pathway for its dual-wavelength mechanism of action.





Click to download full resolution via product page

Caption: Experimental workflow for a typical Lunula laser clinical trial.





Click to download full resolution via product page

Caption: Proposed signaling pathway of the Lunula laser's dual-wavelength mechanism.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Retrospective Study of Non-thermal Laser Therapy for the Treatment of Toenail Onychomycosis PMC [pmc.ncbi.nlm.nih.gov]
- 2. werkman.ca [werkman.ca]
- To cite this document: BenchChem. [Independent Verification of Lunula Laser Clinical Data: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768075#independent-verification-of-lunula-laser-clinical-data]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com